molecular formula C19H24N2O2S2 B2780912 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1421468-98-5

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2780912
CAS No.: 1421468-98-5
M. Wt: 376.53
InChI Key: QQACDIXKVHNDQB-UHFFFAOYSA-N
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Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring.

    Alcohols: Formed from the reduction of the carbonyl group in the phenoxypropanone moiety.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is unique due to its combination of a thiazole ring, piperidine ring, and phenoxypropanone moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-8-10-21(11-9-16)18(22)15(2)23-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACDIXKVHNDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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